N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(21-3,10-20-2)9-16-13(18)14(19)17-11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFISYCBUPBOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxy Intermediate: The initial step involves the reaction of 2,3-dimethoxy-2-methylpropane with an appropriate reagent to introduce the dimethoxy groups.
Introduction of the Methylthio Group:
Oxalamide Formation: The final step involves the coupling of the dimethoxy intermediate with the methylthio phenyl intermediate using oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced under specific conditions to yield amines.
Substitution: The dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethoxy and methylthio groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Analysis
Oxalamides exhibit diverse biological and chemical properties depending on substituents at the N1 and N2 positions. Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations:
N1 Substituent Diversity :
- The target compound features a branched alkyl chain with methoxy groups, enhancing lipophilicity compared to benzyl or pyridyl-ethyl groups in analogs. This may improve membrane permeability in agrochemical applications .
- Benzyl derivatives (e.g., 2,3-dimethoxybenzyl) are common in catalysis due to their electron-donating methoxy groups, which stabilize metal complexes .
Pyridyl-ethyl groups (e.g., in –7) enhance water solubility and metal-binding capacity, favoring catalytic or pharmaceutical uses .
Physicochemical and Functional Properties
- Solubility :
Methoxy groups increase organic solubility but reduce water solubility. The target compound’s branched alkyl chain likely reduces crystallinity compared to planar benzyl analogs, improving formulation flexibility . - Reactivity : The methylthio group may act as a leaving group or participate in nucleophilic substitutions, contrasting with pyridyl or trifluoromethyl groups, which are electron-withdrawing .
Q & A
Q. What are the key synthetic routes for N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, and how are intermediates validated?
The synthesis typically involves sequential coupling of substituted amines with oxalyl chloride derivatives. For example:
- Step 1 : Preparation of the 3-(methylthio)phenylamine intermediate via nucleophilic substitution .
- Step 2 : Reaction with oxalyl chloride under anhydrous conditions to form the oxalamide backbone .
- Step 3 : Introduction of the 2,3-dimethoxy-2-methylpropyl group via alkylation or reductive amination . Validation : Intermediates are characterized using TLC, NMR (e.g., δ 7.41–7.82 ppm for aromatic protons), and mass spectrometry (e.g., LC-MS with [M+H]+ peaks) .
Q. How is the compound characterized for purity and structural integrity?
- HPLC : Purity >95% is standard, with retention times compared to reference standards .
- NMR : Key signals include methoxy protons (δ 3.2–3.5 ppm), methylthio groups (δ 2.1–2.3 ppm), and oxalamide NH protons (δ 8.3–10.7 ppm) .
- Mass Spectrometry : Exact mass confirmed via APCI+ or ESI+ modes (e.g., calculated vs. observed m/z) .
Q. What stability and solubility profiles are critical for experimental design?
- Solubility : Soluble in DMSO (>10 mM) and dichloromethane; aqueous solubility is pH-dependent (enhanced under acidic conditions) .
- Stability : Degrades in basic conditions (>pH 9) due to oxalamide hydrolysis. Store at -20°C in inert atmospheres .
Advanced Research Questions
Q. Table 1: Key Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 378.45 g/mol | HRMS |
| logP | 2.8 | SwissADME |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target (IC50) | Selectivity Index |
|---|---|---|
| Parent Compound | Kinase X (0.45 μM) | 15.2 |
| Methoxy → Chloro | Kinase X (1.20 μM) | 5.8 |
| Methylthio → Sulfonyl | Kinase Y (0.89 μM) | 9.1 |
| Data aggregated from enzyme inhibition assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
